Welcome to the BenchChem Online Store!
molecular formula C12H12N2O B8517625 6-methoxy-5-phenyl-3-Pyridinamine

6-methoxy-5-phenyl-3-Pyridinamine

Cat. No. B8517625
M. Wt: 200.24 g/mol
InChI Key: CIOLWKPMLHJNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08536165B2

Procedure details

A mixture of 2-methoxy-5-nitro-3-phenylpyridine (0.43 mmol, 0.1 g) and Pd/C 10% (0.14 mmol, 0.015 g) in ethanol (2 ml) was stirred for 16 hours under hydrogen atmosphere. The catalyst was filtered off and the solid thoughtfully washed with warm ethanol. The filtrate was evaporated affording 0.085 g (98% of yield) of the expected product.
Name
2-methoxy-5-nitro-3-phenylpyridine
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.015 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:7][C:6]([N+:15]([O-])=O)=[CH:5][N:4]=1>C(O)C.[Pd]>[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]([NH2:15])=[CH:7][C:8]=1[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
2-methoxy-5-nitro-3-phenylpyridine
Quantity
0.1 g
Type
reactant
Smiles
COC1=NC=C(C=C1C1=CC=CC=C1)[N+](=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.015 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 16 hours under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
the solid thoughtfully washed with warm ethanol
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
affording

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=C(C=C(C=N1)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.